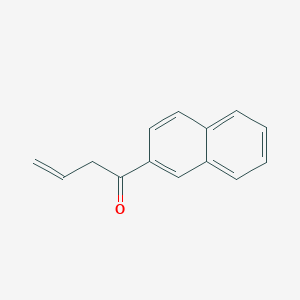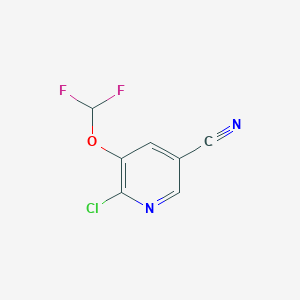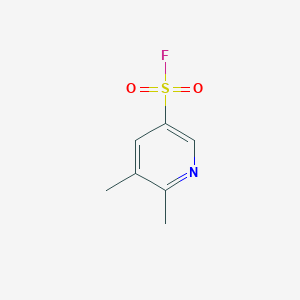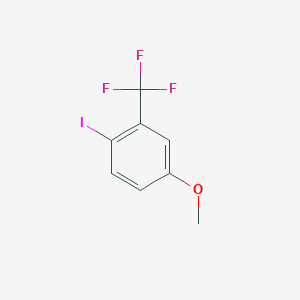
(R)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a methanone group bonded to an o-tolyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate ®-(3-(1-aminoethyl)phenyl)methanone, which is then reacted with o-tolyl chloride in the presence of a base to form the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogens or nitrating agents.
Major Products
Oxidation: Formation of N-oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound, with different stereochemistry.
®-(3-(1-aminoethyl)phenyl)(p-tolyl)methanonehydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.
This detailed article provides a comprehensive overview of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
[3-[(1R)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
Clave InChI |
HDMCAWARIYFJTI-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@@H](C)N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)




![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)

![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)


![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


